4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to interact with specific receptors in the brain, making it valuable in the study of neurological processes and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with hydroxylamine to form the isoxazole ring, followed by hydrogenation to obtain the tetrahydro form .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly in the brain.
Medicine: Investigated for its potential therapeutic effects, especially in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. This interaction is particularly significant with delta-subunit-containing GABA receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride is unique due to its specific interaction with delta-subunit-containing GABA receptors, which distinguishes it from other GABA receptor agonists. This specificity makes it a valuable tool in neurological research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H10Cl2N2O |
---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2;2*1H |
InChI-Schlüssel |
QDPQBHKTJRYPPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1ON=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.